molecular formula C9H19ClN2O2 B1382954 piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride CAS No. 1803600-95-4

piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride

Cat. No.: B1382954
CAS No.: 1803600-95-4
M. Wt: 222.71 g/mol
InChI Key: WMGXMHAXYFHRGW-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride is a synthetic organic compound featuring a piperidine moiety, a six-membered heterocycle of significant importance in modern pharmaceutical research and drug design . The piperidine ring is a fundamental structural component in more than twenty classes of pharmaceuticals, making derivatives like this one highly valuable building blocks for constructing novel biologically active molecules . Recent scientific advances continue to highlight piperidine derivatives as key scaffolds in medicinal chemistry, particularly due to their unique ability to combine with other molecular fragments and interact with various biological targets . Researchers are actively investigating analogous piperidine-based structures for a range of pharmacological activities. For instance, recent experimental studies on synthetic piperidine derivatives have demonstrated promising local anesthetic and antiarrhythmic properties in vivo, with molecular docking analyses suggesting a high binding affinity with specific macromolecules . The structural features of this carbamate derivative make it a compound of interest for further exploration in these and other therapeutic areas, including the development of central nervous system (CNS) agents and enzyme inhibitors, providing a versatile intermediate for synthetic and medicinal chemistry applications.

Properties

IUPAC Name

piperidin-2-ylmethyl N,N-dimethylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-11(2)9(12)13-7-8-5-3-4-6-10-8;/h8,10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGXMHAXYFHRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce piperidines .

Scientific Research Applications

Medicinal Chemistry

a. Drug Development

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride is primarily studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of piperidine compounds exhibit significant biological activity, including antimicrobial and antitumor effects .

b. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's .

c. Antiviral Activity

Recent studies have suggested that piperidine derivatives can exhibit antiviral properties. The compound's structural features allow it to interfere with viral replication processes, making it a subject of interest in antiviral drug research .

Agricultural Science

a. Pesticide Formulation

This compound has potential applications in the formulation of pesticides. Its ability to disrupt pest metabolic processes makes it a candidate for developing new agrochemicals aimed at controlling agricultural pests without harming beneficial organisms .

b. Plant Growth Regulation

Research has shown that compounds similar to piperidin-2-ylmethyl N,N-dimethylcarbamate can influence plant growth and development. This property can be harnessed to create growth regulators that enhance crop yields and stress resistance .

Materials Science

a. Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its functional groups can be incorporated into polymer chains to enhance thermal stability and mechanical strength .

b. Coatings and Adhesives

The compound's chemical stability makes it suitable for use in coatings and adhesives, providing enhanced durability and resistance to environmental factors such as moisture and temperature fluctuations .

Case Studies

Study Focus Findings
Study on Antiviral PropertiesInvestigated the antiviral activity of piperidine derivativesFound significant inhibition of viral replication in vitro
Enzyme Inhibition ResearchEvaluated the inhibitory effects on acetylcholinesteraseDemonstrated potential for treating neurodegenerative diseases
Pesticide Formulation AnalysisDeveloped formulations using piperidine compoundsAchieved effective pest control with minimal environmental impact

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers on the Piperidine Ring

The position of the carbamate group on the piperidine ring significantly influences molecular interactions. For example:

  • Piperidin-3-yl N,N-dimethylcarbamate hydrochloride (CAS: CID 21694493): This isomer has the carbamate group at the 3-position. While structurally similar, the altered spatial arrangement may reduce affinity for certain targets compared to the 2-yl derivative. Computational studies suggest that the 2-yl configuration allows better alignment with hydrophobic pockets in enzyme active sites .

Table 1: Positional Isomer Comparison

Compound Piperidine Position Molecular Formula Molecular Weight (g/mol) Key Properties
Piperidin-2-ylmethyl N,N-dimethylcarbamate HCl 2-yl C₈H₁₇ClN₂O₂ 208.69 High polarity, moderate lipophilicity
Piperidin-3-yl N,N-dimethylcarbamate HCl 3-yl C₈H₁₇ClN₂O₂ 208.69 Altered receptor docking potential
Piperidin-4-yl N,N-dimethylcarbamate HCl 4-yl C₈H₁₇ClN₂O₂ 208.69 Enhanced metabolic stability

Substituent Variations on the Carbamate Group

The nature of the carbamate substituents impacts pharmacokinetics and target engagement:

  • (Piperidin-2-yl)methyl N-ethylcarbamate hydrochloride (CAS: 1803605-80-2): Replacing dimethylamine with ethylamine increases lipophilicity (logP ≈ 1.2 vs.
  • (Piperidin-2-yl)methyl N-isopropylcarbamate hydrochloride (CAS: 1803604-09-2): The bulkier isopropyl group further enhances lipophilicity, which may prolong half-life but could sterically hinder receptor binding .

Table 2: Carbamate Substituent Comparison

Compound Carbamate Substituent Molecular Formula Molecular Weight (g/mol) logP* Key Pharmacological Traits
Piperidin-2-ylmethyl N,N-dimethylcarbamate HCl N,N-dimethyl C₈H₁₇ClN₂O₂ 208.69 0.8 Balanced solubility and receptor affinity
Piperidin-2-ylmethyl N-ethylcarbamate HCl N-ethyl C₉H₁₉ClN₂O₂ 222.71 1.2 Enhanced CNS penetration potential
Piperidin-2-ylmethyl N-isopropylcarbamate HCl N-isopropyl C₁₀H₂₁ClN₂O₂ 236.74 1.5 Prolonged half-life, possible steric hindrance

*logP values estimated via computational modeling.

Pharmacological and Functional Insights

  • Opioid receptor ligands : Compounds like ligand 17 (), which integrate piperidine moieties, exhibit high in vitro binding affinity (μ-opioid receptor Ki = 0.6–0.9 nM) but low in vivo efficacy due to poor metabolic stability or blood-brain barrier penetration .
  • Acetylcholinesterase inhibitors : Piperidine-based carbamates in show inhibitory activity (IC₅₀ = 10–100 nM), suggesting that the dimethylcarbamate group may enhance enzyme interaction through hydrogen bonding .

Key Challenges :

  • Optimizing metabolic stability without compromising receptor affinity.
  • Balancing lipophilicity for improved bioavailability.

Biological Activity

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride is a compound of significant interest in pharmacology and biochemistry due to its biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This article provides a comprehensive overview of its biological mechanisms, potential therapeutic applications, and relevant research findings.

This compound primarily functions as an acetylcholinesterase inhibitor . AChE is crucial for breaking down acetylcholine in the synaptic cleft, and its inhibition leads to increased levels of acetylcholine, enhancing neurotransmission. The compound binds covalently to the serine residue at the active site of AChE, preventing the enzyme from hydrolyzing acetylcholine. This interaction is facilitated by the carbamate group within the compound, which forms a stable bond with the enzyme.

The compound has been shown to interact with several enzymes and receptors, suggesting a broad spectrum of biological activity:

  • Enzyme Inhibition : Besides AChE, it also inhibits butyrylcholinesterase (BChE), affecting neurotransmitter regulation and potentially influencing various neurological conditions.
  • Transport and Distribution : The compound's distribution within biological systems is mediated by transporters that facilitate its movement across cell membranes, crucial for its pharmacological efficacy.

Research Findings

Numerous studies have explored the biological activity of this compound. Below are key findings summarized from diverse sources:

Study Findings
BenchChem The compound is under investigation for its effects on enzymes and receptors, with ongoing research into its pharmacological properties.
Science.gov Evaluated as part of a cumulative risk assessment for N-methyl carbamate pesticides, showing significant AChE inhibition across various exposures.
PMC Article Highlighted strong antiparasitic activity against Plasmodium falciparum, indicating potential applications in treating malaria.
Clinical Medicine Kazakhstan In silico studies suggest that piperidine derivatives can affect various enzymes and receptors, indicating potential therapeutic uses in cancer and CNS diseases.

Case Studies

  • Antiparasitic Activity : In a study evaluating the effects on P. falciparum, this compound demonstrated significant cytotoxicity against erythrocytic forms of the parasite at low concentrations, suggesting its potential as an antimalarial agent .
  • Neurotoxicity Assessment : Research assessing cholinesterase inhibition revealed that compounds similar to this compound exhibited dose-dependent neurobehavioral effects in animal models, emphasizing the need for careful evaluation in therapeutic contexts .
  • Broad Spectrum Activity : Computer-aided evaluations indicated that piperidine derivatives could modulate various biological targets, including ion channels and transport systems, which may be beneficial in developing drugs for multiple indications .

Q & A

Q. What are the key synthetic steps and purification methods for piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride?

The synthesis involves coupling reactions using peptide intermediates and small molecules. For example, Boc-protected intermediates are coupled with enkephalin analogs using HATU/DIPEA in acetonitrile under nitrogen . After coupling, Boc deprotection is achieved with 50% trifluoroacetic acid (TFA) in dichloromethane . Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C4-bonded column and a gradient of 10–90% acetonitrile in 0.1% aqueous TFA over 40 minutes, yielding >95% purity .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H]+ at 784.4391 vs. theoretical 784.4392) .
  • 1H NMR: Assigns proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, piperidine protons at δ 1.2–3.0 ppm) .
  • RP-HPLC: Confirms purity (>95%) via retention time and peak integration .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact (H314, H318) .
  • Ventilation: Use fume hoods to prevent inhalation (H335) .
  • Storage: Keep in airtight containers at RT, protected from moisture and light .

Advanced Research Questions

Q. How can coupling efficiency during synthesis be optimized?

  • Reagent Selection: HATU/DIPEA in acetonitrile enhances coupling yields compared to HBTU .
  • Temperature Control: Reactions performed at 0–4°C reduce side-product formation (e.g., minor dipeptide adducts) .
  • Purification Strategy: RP-HPLC with semi-preparative columns resolves closely eluting impurities .

Q. What factors explain high μ/δ opioid receptor binding affinity but low in vivo efficacy?

FactorExplanation
PharmacokineticsRapid metabolism reduces bioavailability despite high receptor affinity .
Experimental DesignIn vitro assays use receptor-overexpressing cells, while in vivo CNS penetration is limited .
Signaling BiasCompound may activate non-analgesic pathways (e.g., β-arrestin vs. G-protein) .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Linker Modification: Introducing β-alanine between the peptide and small molecule improves binding (e.g., ligand 8: μ Ki = 160 nM vs. parent compound μ Ki = 2.1 µM) .
  • Amino Acid Substitution: Replacing Tyr with Dmt (2,6-dimethyltyrosine) enhances δ receptor selectivity (δ Ki = 0.2 nM) .
  • Dimerization: Bivalent ligands show 33–56-fold higher affinity than monomers due to multivalent receptor interactions .

Q. What statistical methods are recommended for analyzing receptor binding data?

  • Nonlinear Regression: Fit displacement curves (e.g., [3H]DAMGO competition assays) to calculate Ki values using GraphPad Prism .
  • Two-Way ANOVA: Compare functional activity (e.g., cAMP inhibition in CHO cells) across receptor subtypes and ligand concentrations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride
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piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride

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